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3'-Azido-ddUTP

HIV reverse transcriptase inhibition polymerase selectivity antiretroviral nucleotide analogs

3'-Azido-ddUTP (3'-Azido-2',3'-dideoxyuridine-5'-triphosphate, synonym AZU-TP) is a sugar-modified nucleoside triphosphate analog of dUTP in which the 3'-OH group is replaced by an azido (-N₃) substituent and the 2'-position is deoxygenated. This dual modification confers two orthogonal functionalities: (i) obligate chain termination during polymerase-catalyzed nucleic acid synthesis due to absence of the 3'-OH, and (ii) a bioorthogonal azide handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry ligation.

Molecular Formula C9H14N5O13P3
Molecular Weight 493.15 g/mol
CAS No. 119388-79-3
Cat. No. B8509966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azido-ddUTP
CAS119388-79-3
Molecular FormulaC9H14N5O13P3
Molecular Weight493.15 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]
InChIInChI=1S/C9H14N5O13P3/c10-13-12-5-3-8(14-2-1-7(15)11-9(14)16)25-6(5)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5-6,8H,3-4H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6+,8+/m0/s1
InChIKeyCJGINCQDGMLDAF-SHYZEUOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Azido-ddUTP (CAS 119388-79-3) — Procuring the Uridine-Based 3'-Azido-ddNTP for Chain-Termination and Click Chemistry


3'-Azido-ddUTP (3'-Azido-2',3'-dideoxyuridine-5'-triphosphate, synonym AZU-TP) is a sugar-modified nucleoside triphosphate analog of dUTP in which the 3'-OH group is replaced by an azido (-N₃) substituent and the 2'-position is deoxygenated [1]. This dual modification confers two orthogonal functionalities: (i) obligate chain termination during polymerase-catalyzed nucleic acid synthesis due to absence of the 3'-OH, and (ii) a bioorthogonal azide handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry ligation [2]. The compound, supplied as a 100 mM aqueous solution (Li⁺ or Na⁺ salt) with λmax 262 nm and ε 10,100 L mol⁻¹ cm⁻¹, serves as a uridine-complementary chain terminator in reverse transcription, RNA labeling, and next-generation sequencing workflows [3].

Why 3'-Azido-ddUTP Cannot Be Replaced by ddUTP, AZT-TP, or 5-Modified dUTP Analogs


Although ddUTP and AZT-TP share chain-terminating properties with 3'-Azido-ddUTP, substituting any of these analogs sacrifices critical functionality borne by the intersection of the uracil base and the 3'-azido modification. ddUTP (2',3'-dideoxyuridine triphosphate) terminates DNA synthesis but lacks a bioorthogonal reactive handle, precluding post-synthetic click-chemistry labeling without additional modification steps [1]. AZT-TP (3'-azido-3'-deoxythymidine triphosphate) carries the azido group but on a thymine base, altering base-pairing specificity and producing a fundamentally different cellular phosphorylation and toxicity profile driven by thymidine kinase affinity [2]. 5-position modified dUTP analogs (e.g., 5-propargylamino-ddUTP or EdUTP) provide click handles at the base moiety, but these are not obligate chain terminators and may be incorporated internally rather than exclusively at the 3'-terminus, losing the single-site labeling precision that 3'-Azido-ddUTP guarantees . The precise combination of uracil base recognition, 2',3'-dideoxy chain termination, and 3'-azido click functionality is not replicated by any single commercially available alternative.

Quantitative Differential Evidence for 3'-Azido-ddUTP vs. Closest Analogs


HIV-1 Reverse Transcriptase Inhibition Equipotency to AZT-TP, with 60-Fold Selectivity Over Host DNA Polymerase Alpha

3'-Azido-ddUTP (AZU-TP) and AZT-TP exhibit comparable affinity for HIV-1 and simian immunodeficiency virus reverse transcriptases, acting as competitive inhibitors with respect to the natural substrate dTTP. Both compounds serve at least 100-fold better as substrates for HIV-1 RT than dTTP itself. Crucially, however, cellular DNA polymerase alpha displays an approximately 60-fold higher preference for dTTP over either inhibitor, establishing a selectivity window that spares host DNA replication [1]. This selectivity profile is absent for ddUTP, which is reported to inhibit HIV-1 RT with a Ki of 0.05 μM but lacks the parallel host polymerase selectivity characterization that distinguishes the 3'-azido series [2].

HIV reverse transcriptase inhibition polymerase selectivity antiretroviral nucleotide analogs

Thymidine Kinase Phosphorylation Kinetics: 85-Fold Weaker Apparent Ki for AZddU vs. AZT Explains Reduced Cellular Toxicity

The nucleoside prodrug 3'-azido-2',3'-dideoxyuridine (AZddU) is phosphorylated by thymidine kinase with markedly lower efficiency than AZT. In human peripheral blood mononuclear cell extracts, AZddU exhibits an apparent competitive inhibition constant (Ki) of 290 μM against thymidine phosphorylation, compared to 3.4 μM for AZT — an 85-fold difference. As a substrate, AZddU displays an apparent Km of 67 μM vs. 1.4 μM for AZT (48-fold higher), while achieving 40% of the maximal thymidine phosphorylation rate compared to 30% for AZT [1]. This reduced kinase affinity translates into slower and less efficient triphosphate anabolite accumulation, a mechanistic basis for the orders-of-magnitude lower cytotoxicity reported for AZddU relative to AZT [2].

thymidine kinase nucleoside phosphorylation prodrug activation mitochondrial toxicity

Undetectable Triphosphate Anabolite in Human Bone Marrow Cells: Mechanistic Basis for Reduced Hematotoxicity vs. AZT

In a cellular metabolism study comparing AZddU (CS-87) handling in human peripheral blood mononuclear cells (PBMC) vs. bone marrow cells (BMC), the active triphosphate anabolite AZddU-TP was detected in PBMC but was not detected in human BMC following exposure to 2 or 10 μM [³H]AZddU. The predominant metabolite in both cell types was the monophosphate (AZddU-MP, ~55-65% of intracellular radioactivity), with diphosphate and triphosphate levels 10- to 100-fold lower than monophosphate in PBMC and absent in BMC [1]. This contrasts sharply with AZT, whose triphosphate accumulates measurably in bone marrow cells and is linked to clinical hematopoietic toxicity. The patent literature further corroborates that AZddU demonstrates orders of magnitude less cytotoxicity than AZT while retaining a comparable antiviral therapeutic index in cell culture [2].

bone marrow toxicity nucleotide metabolism AZddU anabolites therapeutic index

Selective Inhibition of Bacterial dUTPase (Ki = 9.3 μM) with No Binding to Human or Viral dUTPase Orthologs

3'-Azido-ddUTP in complex with Mg²⁺ was evaluated against homotrimeric dUTPases from Homo sapiens, Escherichia coli, and equine infectious anemia virus (EIAV). The compound competitively inhibited the bacterial (E. coli) dUTPase with a Ki of 9.3 μM, whereas it exhibited only marginal or no detectable binding to the human and viral dUTPases, respectively. This represents the first demonstration of an inhibitor with a strong binding preference for a bacterial dUTPase over the human enzyme, despite near-identical substrate-binding pocket architectures across the three orthologs tested [1]. No comparable selectivity profile has been reported for AZT-TP, ddUTP, or other 2',3'-dideoxynucleotide triphosphates against this enzyme family.

dUTPase inhibition bacterial selectivity nucleotide analog drug design

ClickSeq NGS Library Preparation: <3 Aberrant Recombination Events Per Million Reads Using 3'-Azido-ddNTPs

The ClickSeq method utilizes 3'-azido-2',3'-dideoxynucleotides (including 3'-Azido-ddUTP as the T/U-terminating nucleotide) to stochastically terminate reverse transcription, generating 3'-azido-blocked cDNA fragments that are subsequently ligated to 5'-alkyne-modified sequencing adaptors via CuAAC click chemistry. This fragmentation-free workflow produces RNA-seq libraries with fewer than 3 aberrant recombination events detected per million reads, a rate that is significantly lower than that observed with traditional fragmentation-and-ligation protocols which routinely generate chimeric reads at frequencies of 0.1-1% of total reads [1][2]. Standard enzymatic ligation-based methods produce chimera rates typically 100- to 1000-fold higher than the ClickSeq artifact background [2]. The elimination of mechanical or enzymatic fragmentation is uniquely enabled by the chain-terminating azido-ddNTPs, as non-terminating alkyne-modified nucleotides (e.g., EdUTP) cannot achieve the same stochastic, single-incorporation termination pattern.

ClickSeq NGS library preparation click chemistry RNA sequencing

Proven Application Scenarios for 3'-Azido-ddUTP Procurement Based on Quantitative Differentiation Evidence


Comparative Antiretroviral Mechanism-of-Action Studies Requiring Host Polymerase Selectivity Profiling

When designing experiments to compare NRTI triphosphate selectivity between viral reverse transcriptase and host DNA polymerases, 3'-Azido-ddUTP offers the only uracil-based azido-ddNTP for which parallel HIV-1 RT affinity and DNA polymerase alpha selectivity data (≥100× substrate preference for viral RT; ~60× host polymerase discrimination) have been measured in the same study alongside AZT-TP [1]. This enables side-by-side evaluation of how the uracil vs. thymine base identity affects enzyme recognition without confounding variables in assay conditions.

Hematotoxicity Dissection Studies Using a Bone-Marrow-Sparing NRTI Triphosphate Probe

Investigators studying tissue-specific NRTI toxicity can exploit the observation that AZddU-TP is undetectable in human bone marrow cells while the monophosphate and novel diphosphohexose metabolites accumulate [2]. This metabolic profile contrasts with AZT-TP and provides a clean experimental tool to decouple antiviral efficacy (driven by PBMC triphosphate levels) from hematopoietic toxicity endpoints in the same cellular models.

Bacterial dUTPase-Targeted Inhibitor Screening and Structural Biology

The unique selectivity of 3'-Azido-ddUTP·Mg for bacterial dUTPase (Ki = 9.3 μM for E. coli) over the human and viral orthologs [3] makes this compound a validated starting point for structure-activity relationship campaigns targeting bacterial nucleotide metabolism. No other commercially available ddNTP has demonstrated comparable bacterial-vs.-human dUTPase discrimination in a head-to-head biochemical assay.

Ultra-Low-Artifact RNA-Seq Library Preparation via ClickSeq Chemistry

Core facilities and research groups performing RNA-seq on samples where artifactual recombination must be minimized (viral quasi-species analysis, rare splice variant detection, recombination hotspot mapping) should select 3'-Azido-ddUTP as the T/U-terminating nucleotide in ClickSeq workflows. The demonstrated <3 aberrant events per million reads [4] represents a 300- to 3000-fold improvement over standard fragmentation-ligation methods, a performance metric that directly translates to higher-confidence variant calling.

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